1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine fumarate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine fumarate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and benzothiophene intermediates, followed by their coupling with piperazine under specific conditions. Common reagents used in these reactions include allylamine, pyrimidine derivatives, and benzothiophene derivatives. The final step often involves the formation of the fumarate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine fumarate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine fumarate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Diaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine
- 1-(2,4-Bis-aminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine
Uniqueness
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-5-ylmethyl)piperazine fumarate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its allylamine groups, for example, may enhance its reactivity and potential interactions with biological targets compared to similar compounds.
Properties
CAS No. |
87813-85-2 |
---|---|
Molecular Formula |
C27H32N6O4S |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
6-[4-(1-benzothiophen-5-ylmethyl)piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)pyrimidine-2,4-diamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C23H28N6S.C4H4O4/c1-3-8-24-21-16-22(27-23(26-21)25-9-4-2)29-12-10-28(11-13-29)17-18-5-6-20-19(15-18)7-14-30-20;5-3(6)1-2-4(7)8/h3-7,14-16H,1-2,8-13,17H2,(H2,24,25,26,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
VABFVTMSBMQUBI-WLHGVMLRSA-N |
Isomeric SMILES |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=C(C=C3)SC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=C(C=C3)SC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.